molecular formula C9H12N2O B078379 Benzeneethanamine, N-methyl-N-nitroso- CAS No. 13256-11-6

Benzeneethanamine, N-methyl-N-nitroso-

Cat. No.: B078379
CAS No.: 13256-11-6
M. Wt: 164.2 g/mol
InChI Key: AVESHLVLHJKUKQ-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-methyl-N-nitroso- is an organic compound with the molecular formula C9H12N2O. It is a derivative of phenethylamine, where the nitrogen atom is substituted with a methyl group and a nitroso group. This compound is known for its applications in various scientific fields, including chemistry and biology.

Mechanism of Action

Target of Action

Phenethylamine, N-methyl-N-nitroso-, also known as Nitrosomethyl-(2-phenylethyl)amine, is a compound that primarily targets the TAAR1 , a G protein-coupled receptor . This receptor plays a crucial role in modulating catecholamine neurotransmission .

Mode of Action

The compound interacts with its target, the TAAR1 receptor, and modulates catecholamine neurotransmission

Biochemical Pathways

The compound is derived from the trace amine, phenethylamine (PEA) . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into Nitrosomethyl-(2-phenylethyl)amine .

Pharmacokinetics

It is known that the compound is a naturally occurring trace amine neuromodulator in humans . It has been detected in human urine , suggesting that it is metabolized and excreted by the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

It is known that the compound significantly increases the effects of pea , which suggests that it may have a role in modulating neurotransmission.

Action Environment

The action, efficacy, and stability of Phenethylamine, N-methyl-N-nitroso- can be influenced by various environmental factors. For instance, the compound is present at low concentrations in a wide range of foodstuffs , suggesting that dietary intake could potentially influence its levels in the body.

Biochemical Analysis

Biochemical Properties

Phenethylamine, N-methyl-N-nitroso- interacts with various enzymes, proteins, and other biomolecules. It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . This compound is also a substrate of monoamine oxidase B .

Cellular Effects

The effects of Phenethylamine, N-methyl-N-nitroso- on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phenethylamine, N-methyl-N-nitroso- exerts its effects at the molecular level through various mechanisms. It is an isomer of amphetamine with the same biomolecular target, TAAR1, a G protein-coupled receptor which modulates catecholamine neurotransmission .

Dosage Effects in Animal Models

The effects of Phenethylamine, N-methyl-N-nitroso- vary with different dosages in animal models

Metabolic Pathways

Phenethylamine, N-methyl-N-nitroso- is involved in various metabolic pathways. It is metabolized into phenylacetaldehyde which is further broken down into phenylacetic acid by monoamine oxidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, N-methyl-N-nitroso- typically involves the nitrosation of N-methylphenethylamine. This can be achieved by reacting N-methylphenethylamine with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods: In an industrial setting, the production of Benzeneethanamine, N-methyl-N-nitroso- may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanamine, N-methyl-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Nitro derivatives of phenethylamine.

    Reduction: Secondary amines.

    Substitution: Halogenated phenethylamine derivatives.

Scientific Research Applications

Benzeneethanamine, N-methyl-N-nitroso- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Benzeneethanamine, N-methyl-N-nitroso- can be compared with other similar compounds, such as:

    N-Methylphenethylamine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

    Phenethylamine: The parent compound, which lacks both the methyl and nitroso groups, leading to distinct properties.

    N-Nitrosomethylphenethylamine: Similar structure but with different substituents, affecting its reactivity and applications.

Uniqueness: The presence of both the methyl and nitroso groups in Benzeneethanamine, N-methyl-N-nitroso- imparts unique chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-methyl-N-(2-phenylethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVESHLVLHJKUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021003
Record name Nitroso-N-methyl-N-(2-phenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-11-6
Record name N-Methyl-N-nitrosobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13256-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosomethyl-(2-phenylethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroso-N-methyl-N-(2-phenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(nitroso)(2-phenylethyl)amine
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Record name Methylphenylethylnitrosamine
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Synthesis routes and methods

Procedure details

A sample of N-methyl-2-phenylethylamine hydrochloride (6.4 g, 37.3 mmol) was dissolved in water (18 ml), ethanol (11 ml) and 2N hydrochloric acid (4 ml) were introduced and the solution was heated to 70° C. A solution of sodium nitrite (2.6 g, 37.7 mmol) in water (11 ml) was added dropwise to the reaction mixture over 30 min. During the addition the reaction mixture was acidified with 2N hydrochloric acid (4 ml). Cooling was followed by extraction with n-heptane (4×100 ml); the combined extracts were dried (MgSO4) and evaporated in vacuo to provide the N-methyl-N-nitroso-2-phenylethylamine as an oil (5.0 g, 81%) (a ca. 65:35 mixture of apparent geometric isomers), 1H NMR (DMSO-d6) γ 2.98 (3H, s,--CH3), 3.05 (2H, t, PhCH2 --), 4.37 (2H, t, --CH2 --N--), 7.13-7.36 (5 H, m, Ar-H) (major isomer); 2.78 (2H, t, PhCH2 --), 2.98 (3H, s,--CH3), 3.77 (2H, t,--CH2 --N--), 7.13-7.36 (5H, m, Ar-H) (minor isomer).
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four

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